molecular formula C15H22N2O B12496894 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide CAS No. 1016685-43-0

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B12496894
CAS No.: 1016685-43-0
M. Wt: 246.35 g/mol
InChI Key: MEPVDXUGOGPXKY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a benzamide scaffold linked to a piperidine moiety, a structural pattern commonly found in molecules active toward central nervous system targets, though its specific biological profile requires further investigation. Researchers can explore this compound as a potential precursor or intermediate in the synthesis of more complex active molecules. The related hydrochloride salt of this compound (CAS 1589419-14-6) has a molecular formula of C15H23ClN2O and a molecular weight of 282.81 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1016685-43-0

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H22N2O/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18)

InChI Key

MEPVDXUGOGPXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide revolves around two key components:

  • 3,5-Dimethylbenzoic acid as the aromatic precursor.
  • 3-(Aminomethyl)piperidine as the amine nucleophile.

The general approach involves activating the carboxylic acid group of 3,5-dimethylbenzoic acid to form a reactive intermediate (e.g., acid chloride or mixed anhydride), followed by coupling with 3-(aminomethyl)piperidine. Post-reaction purification steps, such as crystallization or chromatography, are critical for obtaining high-purity products.

Detailed Preparation Methods

Acid Chloride-Mediated Amidation

This method is the most widely reported due to its efficiency and scalability.

Procedure
  • Formation of 3,5-Dimethylbenzoyl Chloride :

    • 3,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
    • Conditions : 60–80°C, 4–6 hours, anhydrous environment.
    • Yield : >95% (crude).
  • Coupling with 3-(Aminomethyl)piperidine :

    • The acid chloride is reacted with 3-(aminomethyl)piperidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Temperature : 0°C to room temperature, 12–24 hours.
    • Yield : 70–85% after purification.
Optimization Notes
  • Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion to the acid chloride.
  • Schlenk techniques or nitrogen atmospheres prevent moisture interference.

Carbodiimide-Based Coupling

Alternative methods employ carbodiimide reagents (e.g., EDC·HCl or DCC) to activate the carboxylic acid.

Procedure
  • Activation of 3,5-Dimethylbenzoic Acid :

    • The acid is mixed with EDC·HCl (1.2 equivalents) and HOBt (1.1 equivalents) in DCM.
    • Conditions : 0°C to room temperature, 1–2 hours.
  • Amine Coupling :

    • 3-(Aminomethyl)piperidine is added, and the reaction is stirred for 12–24 hours.
    • Workup : Washing with NaHCO₃ and brine, followed by column chromatography.
    • Yield : 65–78%.
Advantages
  • Avoids handling corrosive acid chlorides.
  • Suitable for heat-sensitive substrates.

One-Pot Synthesis via Mixed Anhydride

A patent-derived method uses isobutyl chloroformate to generate a mixed anhydride intermediate.

Procedure
  • Mixed Anhydride Formation :

    • 3,5-Dimethylbenzoic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF.
    • Conditions : −10°C to 0°C, 30 minutes.
  • Amine Addition :

    • 3-(Aminomethyl)piperidine is introduced, and the mixture is stirred at room temperature for 6 hours.
    • Yield : 80–88% after recrystallization.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Method Reagents Temperature Time (h) Yield Purity
Acid Chloride SOCl₂, NEt₃ 0°C – RT 12–24 70–85% >98%
Carbodiimide EDC·HCl, HOBt RT 12–24 65–78% 95–97%
Mixed Anhydride Isobutyl chloroformate −10°C – RT 6–8 80–88% >99%
Key Findings
  • The mixed anhydride method offers the highest yield and purity, likely due to minimized side reactions.
  • Carbodiimide-based coupling is preferable for lab-scale synthesis without specialized equipment.

Purification and Characterization

  • Crystallization : The hydrochloride salt is often crystallized from ethanol/water mixtures to enhance purity.
  • Chromatography : Silica gel chromatography (EtOAc/hexane) resolves unreacted starting materials.
  • Analytical Data :
    • Melting Point : 241–243°C (hydrochloride salt).
    • NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.1–3.3 ppm (piperidine CH₂).
    • HRMS : m/z 246.35 [M+H]⁺.

Scale-Up and Industrial Considerations

  • Cost Efficiency : Thionyl chloride is cheaper than carbodiimides, favoring the acid chloride route for large-scale production.
  • Environmental Impact : Carbodiimide methods generate less hazardous waste compared to SOCl₂.
  • Regulatory Compliance : Hydrochloride salt formation improves stability and meets pharmacopeial standards.

Emerging Innovations

Recent patents describe flow chemistry approaches to reduce reaction times and improve reproducibility. For example, continuous flow systems achieve 90% yield in 2 hours by precisely controlling stoichiometry and temperature.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced amide or amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is a synthetic compound consisting of a benzamide moiety linked to a piperidine ring via a methyl group, with two methyl groups at the 3 and 5 positions of the benzene ring. The hydrochloride form of the compound enhances its solubility in aqueous solutions, making it suitable for research and pharmaceutical applications.

Applications

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride has several applications:

  • Pharmaceutical Development It can serve as a lead compound for developing drugs targeting neurological disorders and cancer.
  • Chemical Research It is valuable in chemical research due to its unique chemical properties and potential biological activities.

Chemical Properties and Reactivity

The reactivity of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is due to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The piperidine ring can participate in nucleophilic substitution reactions, especially when activated by electrophiles.

Potential Interactions

Interaction profile studies indicate that 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride may interact with various biological targets. These interactions highlight its potential as a therapeutic agent but require further investigation through pharmacological studies.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide)

  • Structure : Replaces the piperidine ring with a pyridin-4-ylmethyl group.
  • Molecular Weight : ~265.3 g/mol (estimated).
  • The pyridine ring’s lower basicity compared to piperidine may reduce blood-brain barrier penetration but improve metabolic stability .
  • Key Difference : Pyridine’s aromaticity and planar structure alter electronic interactions with target receptors compared to the saturated piperidine.

N-(3-Isoxazolyl)-3,5-dimethylbenzamide

  • Structure : Features an isoxazole ring instead of piperidine.
  • Molecular Weight : 216.24 g/mol .
  • Physicochemical Properties : The isoxazole’s polarity may enhance solubility in aqueous media, but its metabolic susceptibility (due to the labile oxygen-nitrogen bond) could limit bioavailability.
  • Key Difference : Isoxazole’s heterocyclic nature introduces hydrogen-bonding capabilities distinct from piperidine.

N-(3-Picolyl)-3,5-dimethylbenzamide

  • Structure : Substituted with a pyridin-3-ylmethyl group.
  • Molecular Weight : ~265.3 g/mol (estimated).
  • Biological Relevance : Positional isomerism (3-pyridine vs. 4-pyridine in picobenzide) affects receptor binding; the 3-picolyl group may enhance interactions with hydrophobic pockets in enzymes or transporters .

3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide

  • Structure : Incorporates a tetrazole ring.
  • Molecular Weight : 273.34 g/mol .
  • Key Feature : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and acidity (pKa ~4.5–5.5), which contrasts with the basic piperidine (pKa ~11).

3,5-Dimethyl-N-(2-methyl-4-{pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

  • Structure: Extended aromatic system with a pyridopyrimidinone group.
  • Molecular Weight : ~455.5 g/mol .
  • Biological Activity: Likely targets kinase or nucleotide-binding enzymes due to the pyridopyrimidinone moiety. Increased molecular weight may reduce oral bioavailability compared to simpler analogues.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity Notable Properties
3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide Piperidin-3-ylmethyl ~264.3 Potential CNS modulation High basicity, moderate solubility
Picobenzide Pyridin-4-ylmethyl ~265.3 Antipsychotic activity Lower basicity, aromatic interactions
N-(3-Isoxazolyl)-3,5-dimethylbenzamide Isoxazol-3-yl 216.24 Undisclosed Polar, metabolically labile
N-(3-Picolyl)-3,5-dimethylbenzamide Pyridin-3-ylmethyl ~265.3 Research use Position-dependent receptor binding
3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide Tetrazol-5-yl 273.34 Undisclosed Bioisostere, improved metabolic stability
Pyridopyrimidinone derivative Pyrido[2,3-d]pyrimidin-3-yl ~455.5 Kinase/enzyme inhibition High molecular weight, extended π-system

Discussion of Key Findings

  • Piperidine vs.
  • Tetrazole as Bioisostere: Replacing piperidine with tetrazole introduces acidity, which may optimize pharmacokinetics for non-CNS targets .
  • Structural Complexity: Compounds with extended aromatic systems (e.g., pyridopyrimidinone) exhibit higher molecular weights, likely reducing oral bioavailability but enhancing target specificity .

Biological Activity

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound with a unique structure that includes a benzamide moiety substituted with two methyl groups at the 3 and 5 positions of the aromatic ring, along with a piperidin-3-ylmethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies.

Chemical Structure and Properties

  • Molecular Formula : C15H23N2O
  • Molecular Weight : 247.36 g/mol
  • Structural Features :
    • Benzamide core
    • Two methyl groups at positions 3 and 5
    • Piperidin-3-ylmethyl substituent

The specific arrangement of these functional groups is believed to enhance the compound's interaction with various biological targets.

Research indicates that 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide interacts with several biological targets, influencing neurotransmitter systems and exhibiting anti-inflammatory properties. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to potential therapeutic effects.

Key Mechanisms Identified:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Effects : Preliminary studies suggest it could inhibit pathways involved in inflammation, making it a candidate for treating inflammatory conditions.

Biological Activity Data

The following table summarizes key biological activities associated with 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide:

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationPotential agonist/antagonist effects on receptors
Anti-inflammatoryInhibition of inflammatory pathways
Antiviral PotentialActivity against viral infections (analogous compounds)

Comparative Studies

To understand the unique properties of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide, it is beneficial to compare it with structurally similar compounds. The following table highlights some notable analogs:

Compound NameStructural FeaturesUnique Aspects
3,5-DimethylbenzamideLacks piperidin-3-ylmethyl groupDifferent reactivity and biological properties
N-(piperidin-3-ylmethyl)benzamideLacks methyl groups at positions 3 and 5Affects reactivity and potential applications
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamideContains a thiazole ringExhibits distinct biological activities

The structural uniqueness of 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide enhances its potential biological activities compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide. For instance:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter receptors have shown promising results in modulating synaptic transmission.
  • Inflammation Models : In vitro studies demonstrated that this compound could significantly reduce markers of inflammation in cell cultures exposed to inflammatory stimuli.

These findings suggest a multifaceted approach to exploring the therapeutic potential of this compound.

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